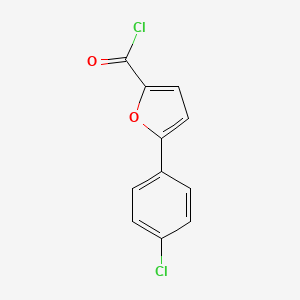
5-(4-chlorophenyl)furan-2-carbonyl Chloride
Cat. No. B8814875
Key on ui cas rn:
57753-80-7
M. Wt: 241.07 g/mol
InChI Key: DIIHNYGZCIJSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05214042
Procedure details


A mixture Of 56 g. (0.25 mole) Of 5-(p-Chlorophenyl)-2furoic acid and 100 ml. of SOCl2 is refluxed for 31/2 hours so that HCl gas evolves and there is dissolution. The SOCl2 is removed on a rotary evaporator. Benzene is added to the solid residue and is then removed on the rotary evaporator to give 5-(p-chlorophenyl)-2-furoyl chloride



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][C:11]([C:13]([OH:15])=O)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.O=S(Cl)[Cl:18].Cl>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][C:11]([C:13]([Cl:18])=[O:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.25 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(O1)C(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture Of 56 g
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The SOCl2 is removed on a rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Benzene is added to the solid residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is then removed on the rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(O1)C(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
